molecular formula C10H20O B12468851 (1R)-2-isopropyl-5-methylcyclohexan-1-ol CAS No. 904840-84-2

(1R)-2-isopropyl-5-methylcyclohexan-1-ol

Cat. No.: B12468851
CAS No.: 904840-84-2
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UDNWOFFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Cyclohexanol (B46403) Derivatives and Monoterpenoids

Structurally, (1R)-2-isopropyl-5-methylcyclohexan-1-ol is a substituted cyclohexanol, featuring a cyclohexane (B81311) ring with a hydroxyl group, an isopropyl group, and a methyl group at specific stereochemical positions. wikipedia.org This places it within the broader class of cyclohexanol derivatives, which are compounds of interest in various areas of organic chemistry.

Furthermore, it is classified as a monoterpenoid. wikipedia.org Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units. These compounds are known for their wide range of biological activities and applications in the fragrance, food, and pharmaceutical industries. taylorandfrancis.com

Historical Trajectory of Scholarly Investigations

The scientific journey of this compound, or (-)-menthol, spans several centuries. Its isolation and characterization have been pivotal moments in the history of organic chemistry.

YearKey Scholarly Event
1771First isolated by Hieronymus David Gaubius. wikipedia.orgbionity.com
1861Named "menthol" by F. L. Alphons Oppenheim. wikipedia.org
Early 20th CenturyExtensive characterization of its various stereoisomers.
Mid-20th CenturyEstablished as a crucial chiral auxiliary in asymmetric synthesis. wikipedia.org
2001The asymmetric synthesis of menthol (B31143), developed by a team led by Ryōji Noyori, was a key part of the work recognized by the Nobel Prize in Chemistry. publichealthlawcenter.org

A significant area of historical and ongoing research has been its application as a chiral auxiliary. wikipedia.org In this role, the stereochemically defined structure of this compound is used to control the stereochemical outcome of a chemical reaction, leading to the formation of a specific enantiomer of a new compound. This has been particularly important in the synthesis of enantiomerically pure sulfoxides. wikipedia.org

Contemporary Research Significance and Future Trajectories

The relevance of this compound in academic research continues to expand, driven by its unique chemical properties and biological activities.

Detailed Research Findings:

Asymmetric Synthesis: It remains a cornerstone in asymmetric synthesis, utilized in the creation of complex chiral molecules, including pharmaceuticals and natural products. nih.govnih.gov Its derivatives are employed to induce stereoselectivity in various reactions.

Biological Activity Studies: Research has increasingly focused on its biological effects. Studies have investigated its interaction with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cooling. bullseye.ac There is also growing interest in its potential anti-inflammatory properties. nih.gov

Structure-Activity Relationship Studies: The well-defined stereochemistry of this compound and its other isomers makes it an ideal model for studying how molecular shape influences biological activity and sensory perception. nih.gov

Future Trajectories:

The future of research on this compound is pointing towards several key areas:

Development of Novel Therapeutics: Its interaction with biological receptors opens avenues for the design of new therapeutic agents for pain, inflammation, and other conditions. nih.gov

Advanced Materials: Its use as a building block in the synthesis of novel polymers and materials with specific properties is an emerging field of interest.

Sustainable Synthesis: With increasing demand, research into more efficient and environmentally friendly methods for its synthesis from renewable resources is a significant future direction. wada-ama.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

904840-84-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8?,9?,10-/m1/s1

InChI Key

NOOLISFMXDJSKH-UDNWOFFPSA-N

Isomeric SMILES

CC1CCC([C@@H](C1)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Origin of Product

United States

Stereochemical Principles and Conformational Analysis

Absolute Configuration and Isomeric Diversity

With three stereogenic centers, (1R)-2-isopropyl-5-methylcyclohexan-1-ol exhibits a rich isomeric landscape. The specific three-dimensional arrangement, or absolute configuration, at each chiral carbon is crucial to its identity and properties.

The naturally occurring form of menthol (B31143) is almost exclusively the (-)-menthol enantiomer, which possesses the (1R,2S,5R) absolute configuration. wikipedia.orgfrontiersin.orgnih.gov This specific stereochemistry has been unequivocally confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govmpg.descite.ai The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (rectus) or S (sinister) configuration to each of the three chiral centers located at carbons 1, 2, and 5 of the cyclohexane (B81311) ring. frontiersin.orgnih.gov In (-)-menthol, the isopropyl group is oriented trans to both the methyl and hydroxyl groups. wikipedia.org

The presence of three chiral centers in the 2-isopropyl-5-methylcyclohexan-1-ol structure gives rise to a total of eight possible stereoisomers (2³=8). nih.gov These stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, such as (1R,2S,5R)-(-)-menthol and (1S,2R,5S)-(+)-menthol.

The four diastereomeric pairs are named menthol, neomenthol, isomenthol, and neoisomenthol (B150136). frontiersin.orgmpg.de Diastereomers are stereoisomers that are not mirror images of one another. For example, (-)-menthol (1R,2S,5R) and (-)-neomenthol (B13428073) (1R,2R,5S) are diastereomers, differing in the configuration at the C2 and C5 positions. frontiersin.orgnih.gov Each of these diastereomers has a corresponding enantiomer.

Diastereomer Pair (-)-Enantiomer Configuration (+)-Enantiomer Configuration
Menthol(1R,2S,5R)(1S,2R,5S)
Neomenthol(1R,2R,5S)(1S,2S,5R)
Isomenthol(1R,2S,5S)(1S,2R,5R)
Neoisomenthol(1R,2R,5R)(1S,2S,5S)

Cyclohexane Ring Conformations and Substituent Effects

The cyclohexane ring adopts several conformations to minimize steric and torsional strain, with the chair conformation being the most stable. vaia.com This arrangement allows all carbon-carbon bonds to maintain a staggered conformation, which is energetically favorable. vaia.com For this compound, numerous studies using techniques like gas-phase electron diffraction, NMR spectroscopy, and quantum chemical calculations have confirmed that the chair conformation is overwhelmingly preferred. frontiersin.orgnih.gov The cyclohexane ring can undergo a "ring flip" or inversion, converting one chair conformation into another. In this process, all axial bonds become equatorial and vice versa.

In substituted cyclohexanes, the chair conformation that places the largest substituents in the equatorial position is the most stable. vaia.com Equatorial positions offer more space and minimize destabilizing steric interactions, particularly 1,3-diaxial interactions, which occur between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

For (1R,2S,5R)-(-)-menthol, the lowest energy and most stable conformation is the chair form where all three substituents—the hydroxyl, isopropyl, and methyl groups—occupy equatorial positions. wikipedia.orgresearchgate.net This arrangement avoids the significant steric strain that would arise if these bulky groups were forced into the more crowded axial positions. The energetic preference for the equatorial position can be quantified using "A-values," which represent the free energy difference between the axial and equatorial conformers for a given substituent.

Substituent A-Value (kcal/mol)
Isopropyl2.15 masterorganicchemistry.com
Methyl1.70 masterorganicchemistry.com
Hydroxyl (-OH)0.87 masterorganicchemistry.com

The larger the A-value, the greater the steric strain of having the group in an axial position. The sum of these values indicates a strong energetic preference for the all-equatorial conformation of (-)-menthol.

Beyond simple steric bulk, more subtle stereoelectronic effects also influence the conformational landscape of this compound. The orientation of the hydroxyl group (OH rotamer) and the isopropyl group can impact stability. mpg.de The orientation of the C-O bond is subject to averaging between gauche and trans rotamers, a process that can be influenced by the solvent through hydrogen bonding. mpg.de

Furthermore, detailed conformational scans and NMR coupling constant analysis have been used to determine the preferred rotational angle (dihedral angle) of the isopropyl group. mpg.deresearchgate.net For (-)-menthol, a specific rotamer of the isopropyl group is dominant, indicating that its rotation is not entirely free but is constrained to minimize interactions with the rest of the molecule. mpg.dempg.de These findings highlight that a complete understanding of the molecule's conformation requires consideration of both large-scale steric repulsions and finer stereoelectronic details.

Advanced Synthetic Methodologies and Total Synthesis Strategies

Enantioselective Total Synthesis of (1R)-2-isopropyl-5-methylcyclohexan-1-ol

Enantioselective synthesis is crucial for producing the specific (-)-menthol isomer, which is responsible for the characteristic cooling sensation and is highly valued in various industries. researchgate.net These strategies are designed to create the chiral centers with the correct configuration from achiral or prochiral starting materials.

Chiral pool synthesis utilizes readily available, inexpensive enantiopure natural products as starting materials. wikipedia.org This approach leverages the existing chirality of the precursor to build the target molecule, often simplifying the synthetic route. For (-)-menthol, several natural terpenes serve as excellent chiral precursors.

Key precursors for the chiral pool synthesis of (-)-menthol include:

(+)-Citronellal: This chiral aldehyde can be obtained from natural sources or synthesized. The key step is the intramolecular ene-reaction to form isopulegol (B1217435). The cyclization of (+)-(R)-citronellal, catalyzed by Lewis acids like zinc bromide, primarily yields (-)-isopulegol (B1672291). rsc.orgwikipedia.org Subsequent hydrogenation of the double bond in (-)-isopulegol gives (-)-menthol. google.comlibretexts.org

(+)-Pulegone: This unsaturated ketone is another common starting material found in essential oils. The synthesis involves the reduction of the carbon-carbon double bond followed by the stereoselective reduction of the carbonyl group. For instance, (+)-pulegone can be hydrogenated to form (-)-menthone (B42992), which is then reduced to yield a mixture of (-)-menthol and (+)-neomenthol. d-nb.infonih.gov

Myrcene (B1677589): While myrcene itself is achiral, it is a key precursor in the renowned Takasago process. It is transformed into a chiral intermediate through an asymmetric reaction, which is a hallmark of modern industrial synthesis. libretexts.orgd-nb.info

The selection of the precursor often depends on its availability, cost, and the efficiency of its conversion to the target molecule.

Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. This technique involves the use of a chiral catalyst to deliver hydrogen to a prochiral substrate in a stereocontrolled manner.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant strategy in asymmetric synthesis. In the context of menthol (B31143) synthesis, chiral amines have been employed to catalyze the asymmetric hydrogenation of citral (B94496) to produce chiral citronellal (B1669106). For example, a dual-catalyst system combining a chiral 2-diarylmethylpyrrolidine organocatalyst with a heterogeneous palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst has been shown to be effective for the asymmetric hydrogenation of citral to (R)-citronellal with high enantioselectivity. rsc.org This (R)-citronellal is a key intermediate that can then be cyclized to isopulegol and subsequently hydrogenated to (-)-menthol. google.comrsc.org Another patented method uses a chiral amine auxiliary and a dihydropyridine (B1217469) derivative as the hydrogen source to asymmetrically hydrogenate citral, achieving a high yield and an enantiomeric excess (ee) value of over 90% for the resulting D-citronellal. google.com

Table 1: Organocatalytic Asymmetric Hydrogenation of Citral
Catalyst SystemSubstrateProductKey FeaturesReference
Chiral 2-diarylmethylpyrrolidine + Pd/BaSO₄Citral(R)-CitronellalDual catalyst system, high enantioselectivity. rsc.org
Chiral Amine + Dihydropyridine derivativeCitralD-Citronellalee value >90%, mild reaction conditions. google.com

Metal-mediated asymmetric catalysis is a cornerstone of industrial menthol synthesis, most notably exemplified by the Takasago process. libretexts.orgd-nb.info This process utilizes a chiral rhodium catalyst complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The key step is the asymmetric isomerization of an allylic amine, N,N-diethylgeranylamine (derived from myrcene), to a chiral enamine. d-nb.infouoi.gr

The (S)-BINAP-Rh(I) catalyst facilitates the highly enantioselective shift of a double bond to produce (+)-citronellal enamine with an ee of 96-99%. wikipedia.orguoi.gr Hydrolysis of this enamine yields (R)-(+)-citronellal. uoi.gr This intermediate then undergoes a zinc bromide-catalyzed intramolecular ene-reaction (cyclization) to form (-)-isopulegol, which is finally hydrogenated to afford (-)-menthol with high purity. wikipedia.orgd-nb.info The high efficiency and turnover number of the BINAP-rhodium catalyst make this process economically viable on a large scale. d-nb.info

Table 2: Key Steps in the Takasago Process
StepReactantCatalyst/ReagentProductSelectivity/YieldReference
Asymmetric IsomerizationN,N-diethylgeranylamine(S)-BINAP-Rh(I) complex(+)-Citronellal enamine96-99% ee wikipedia.orguoi.gr
Hydrolysis(+)-Citronellal enamineH₂O(R)-(+)-CitronellalHigh uoi.gr
Cyclization(R)-(+)-CitronellalZnBr₂(-)-IsopulegolHigh wikipedia.orgd-nb.info
Hydrogenation(-)-IsopulegolNi catalyst(-)-MentholHigh wikipedia.org

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform stereoselective transformations. The natural biosynthetic pathway of menthol in mint plants (Mentha species) involves a series of enzymatic steps, which have inspired synthetic biocatalytic approaches. wikipedia.org

The key steps in the natural pathway include:

Cyclization of geranyl diphosphate (B83284) to (-)-limonene (B1674923) by (-)-limonene synthase. wikipedia.org

Hydroxylation of (-)-limonene to (-)-trans-isopiperitenol (B1216475) by (-)-limonene-3-hydroxylase. wikipedia.org

Oxidation to (-)-isopiperitenone (B1197589) by (-)-trans-isopiperitenol dehydrogenase. wikipedia.org

Reduction of (-)-isopiperitenone to (+)-cis-isopulegone.

Isomerization to (-)-menthone.

Reduction of (-)-menthone to (-)-menthol by (-)-menthone reductase.

Researchers have explored using isolated enzymes or engineered microorganisms to mimic these steps. For instance, the reduction of pulegone (B1678340) enantiomers by Mentha spicata has been studied, demonstrating the conversion to corresponding menthones and isoisomenthones. nih.gov While a complete industrial-scale biocatalytic synthesis from a simple precursor is still a developing area, enzyme-mediated reductions of key intermediates like menthone or pulegone are a viable strategy for enhancing stereoselectivity. d-nb.infociac.jl.cn

Asymmetric Catalytic Hydrogenation Techniques

Diastereoselective and Stereodivergent Synthetic Pathways

While enantioselective syntheses create a specific enantiomer, diastereoselective pathways are used to control the relative stereochemistry among multiple chiral centers. A common industrial approach that falls into this category is the synthesis of menthol from thymol (B1683141), which is produced from m-cresol (B1676322) and propene. wikipedia.orgd-nb.info

The hydrogenation of achiral thymol over catalysts like supported nickel or ruthenium results in a mixture of all eight possible menthol stereoisomers. rsc.orgd-nb.info The composition of this mixture is highly dependent on the catalyst and reaction conditions. Subsequent steps involve the separation of racemic menthol from the other isomers (isomenthol, neomenthol, and neoisomenthol) through fractional distillation. libretexts.org The crucial step is the resolution of the racemic menthol. In the Haarmann & Reimer (now Symrise) process, this is achieved by esterification with benzoic acid to form menthyl benzoate (B1203000), followed by preferential crystallization of the desired (-)-menthyl benzoate ester. libretexts.org Hydrolysis of the separated ester then liberates pure (-)-menthol. wikipedia.orglibretexts.org

Table 3: Selected Catalyst Performance in Thymol Hydrogenation
CatalystSolventTemperature (°C)Major Products (% Selectivity)Reference
Ru/Al₂O₃Ethanol40Neoisomenthol (B150136) (79%), Isomenthol (10%) d-nb.info
Ru/Al₂O₃HexaneN/ANeoisomenthol (48%), Isomenthol (44%) d-nb.info
Supported NickelN/AN/AMixture of menthol isomers d-nb.info

Stereodivergent synthesis aims to selectively produce different diastereomers from a common intermediate by changing the reagents or reaction conditions. In menthol synthesis, the hydrogenation of (-)-menthone can be directed towards either (-)-menthol or (+)-neomenthol depending on the choice of reducing agent and conditions, showcasing a basic principle of stereodivergence.

Derivatization Strategies for Structural Probes and Analogues

The strategic modification of the this compound scaffold is crucial for developing structural probes and novel analogues with tailored properties. These derivatives are instrumental in mechanistic studies, allowing researchers to investigate biological pathways and structure-activity relationships. Key derivatization approaches include esterification, etherification, oxidation, and various functional group interconversions.

Esterification and Etherification for Mechanistic Studies

Esterification and etherification of the hydroxyl group at the C1 position of this compound are fundamental strategies for creating a diverse range of molecular probes. These modifications alter the steric and electronic properties of the parent molecule, providing valuable tools for investigating biological interactions and reaction mechanisms.

Esterification:

The formation of menthyl esters is a widely employed technique, not only for creating derivatives but also as a method for chiral resolution. The reaction of this compound with chiral carboxylic acids results in the formation of diastereomeric esters. researchgate.net These diastereomers often exhibit different physical properties, such as polarity and melting point, which allows for their separation using techniques like chromatography or crystallization. wikipedia.org This enantiospecific synthesis is particularly valuable for creating probes to study biological systems that are sensitive to stereochemistry. For instance, L-(-)-menthol has been used as a chiral auxiliary in the synthesis of artificial glutamate (B1630785) analogs, where esterification with a racemic carboxylic acid intermediate allowed for the separation of the (2S) and (2R)-isomers. wikipedia.orgacs.org The Shiina esterification, employing 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has been shown to be effective for this purpose. wikipedia.org

Enzymatic esterification offers a green and highly selective alternative to traditional chemical methods. researchgate.netlibretexts.org Lipases, such as those from Candida rugosa, have been successfully used to catalyze the esterification of (-)-menthol with various fatty acids in organic solvents like isooctane. researchgate.net These reactions can achieve high molar conversions, with studies showing up to 93% conversion of (-)-menthol with lauric acid under optimized conditions. researchgate.net The efficiency of enzymatic esterification can be influenced by factors such as temperature, enzyme load, and the molar ratio of the reactants. researchgate.netwikipedia.org Furthermore, coating the lipase (B570770) with surfactants can significantly increase the reaction rate. libretexts.org The synthesis of l-menthyl acetic acid via esterification with acetic anhydride has also been reported, with yields influenced by reaction time. researchgate.net

The resulting esters, such as menthyl glycinates, can be synthesized in a two-step process starting with the formation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate from (-)-menthol and bromoacetyl bromide. This intermediate readily undergoes substitution with various amines to yield the desired glycinate (B8599266) esters, which are of interest as potential cooling agents. nih.gov

Etherification:

The synthesis of menthyl ethers provides another avenue for creating structural probes. While less common in the literature for this specific purpose compared to esterification, standard etherification methods can be applied. The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org In the context of this compound, the first step would be the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide can then react with an alkyl halide to form the desired ether. youtube.comlibretexts.org The choice of solvent is critical, with the parent alcohol or polar aprotic solvents like DMSO being common choices. masterorganicchemistry.com

The synthesis of methyl ethers of related sugar compounds has been detailed, providing a methodological basis that could be adapted for the etherification of this compound. researchgate.net Additionally, methylthiomethyl (MTM) ethers can be formed, which are stable to aqueous acid but can be cleaved under neutral conditions, offering a useful protecting group strategy in multi-step syntheses. thieme-connect.de

Oxidation Pathways and Mechanisms (e.g., to menthone)

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (-)-menthone, is a fundamental transformation in organic synthesis. researchgate.netyoutube.com This reaction is not only a key step in some industrial syntheses of menthol isomers but also serves as a model system for studying oxidation mechanisms. d-nb.inforesearchgate.netresearchgate.net

A variety of oxidizing agents can be employed for this conversion. Classical methods often utilize chromium-based reagents, such as chromic acid (generated from sodium dichromate and sulfuric acid). researchgate.netthieme-connect.deorgsyn.org The reaction in diethyl ether with an aqueous solution of chromic acid can produce menthone in high yield and with high epimeric purity. thieme-connect.de The mechanism is considered to proceed via the formation of a chromate (B82759) ester intermediate. thieme-connect.de However, the toxicity of chromium reagents has led to the development of greener alternatives. researchgate.net

One such environmentally benign method is the oxidation using calcium hypochlorite, Ca(OCl)₂, in a solvent mixture such as acetic acid and acetonitrile (B52724) or ethyl acetate (B1210297). researchgate.netresearchgate.netlibretexts.orgkhanacademy.org This method is considered a green chemistry approach due to the low toxicity and cost-effectiveness of the reagent. researchgate.net The reaction proceeds smoothly at room temperature and can be performed on a multigram scale with high yields (up to 88%). researchgate.net The mechanism is believed to involve hypochlorous acid (HOCl) as the active oxidizing species, which is generated in situ. libretexts.orgresearchgate.net The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the broad O-H stretch of the alcohol and the appearance of the strong C=O stretch of the ketone. libretexts.org Studies have shown that the choice of solvent can impact the reaction rate and yield, with ethyl acetate being found to be a more efficient solvent than acetonitrile in some cases. libretexts.org

Other oxidizing agents that have been used include potassium permanganate (B83412) (KMnO₄) and Dess-Martin periodinane. wikipedia.orgresearchgate.net The kinetics of the oxidation of L-menthol (B7771125) by Mn(VII) in aqueous bisulfate and micellar media have been studied, showing a second-order reaction with a first-order dependence on both menthol and Mn(VII) concentrations. wikipedia.org Theoretical studies have also investigated the atmospheric degradation of menthol initiated by hydroxyl radicals, which involves hydrogen abstraction and subsequent oxidation steps. acs.org

The following table summarizes different oxidation methods for converting this compound to menthone:

Oxidizing AgentSolvent(s)Key FeaturesReference(s)
Chromic Acid (Na₂Cr₂O₇/H₂SO₄)Diethyl Ether/WaterHigh yield and epimeric purity thieme-connect.deorgsyn.org
Calcium Hypochlorite (Ca(OCl)₂)Acetic Acid/Acetonitrile or Ethyl AcetateGreen, cost-effective, high yield researchgate.netlibretexts.orgkhanacademy.org
Potassium Permanganate (KMnO₄)Aqueous Bisulfate/Micellar MediaSecond-order kinetics wikipedia.org
Dess-Martin PeriodinaneNot specifiedAlternative to toxic reagents researchgate.net

Functional Group Interconversion Studies

Beyond the direct oxidation of the hydroxyl group, this compound serves as a versatile starting material for a variety of functional group interconversion studies. These transformations allow for the synthesis of a broad range of derivatives with modified properties and functionalities.

Elimination reactions of this compound can also be performed. Dehydration, typically achieved by treatment with an acid like 2% sulfuric acid, leads to the formation of 3-menthene as the major product. wikipedia.org

The chiral scaffold of this compound is also utilized in more complex transformations. It can serve as a chiral auxiliary in asymmetric synthesis. For instance, sulfinate esters derived from menthol can be used to prepare enantiomerically pure sulfoxides through reaction with organolithium or Grignard reagents. researchgate.net In a different application, photocatalytic asymmetric oxidation of phosphines to P-chiral tertiary phosphine (B1218219) oxides has been achieved using stoichiometric amounts of (-)-menthol under Appel conditions. acs.org

Furthermore, the derivatization of the hydroxyl group can be a prelude to further modifications. As mentioned previously, the synthesis of menthol glycinates begins with the formation of a bromoacetyl ester of menthol, which then undergoes substitution by amines. nih.gov This highlights how a simple functional group interconversion (esterification with a bifunctional reagent) opens up pathways to a wider range of analogues. Theoretical studies have also explored the metabolism of menthol, which involves a series of functional group interconversions including oxidation at various positions and conjugation reactions. biorxiv.org

Mechanistic Organic Chemistry and Reactivity Profiles

Elucidation of Reaction Mechanisms at the Hydroxyl Center

The hydroxyl (-OH) group is the primary site of reactivity in menthol (B31143), participating in a variety of reactions including nucleophilic substitution and dehydration.

Nucleophilic substitution at the secondary carbon bearing the hydroxyl group can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway, dictated by reaction conditions.

The SN1 mechanism involves a two-step process initiated by the departure of a leaving group (after protonation of the -OH group) to form a planar, achiral carbocation intermediate. numberanalytics.comlibretexts.org The nucleophile can then attack this intermediate from either face, which typically leads to a racemic mixture of products. libretexts.orgchemistrysteps.com However, the stability of the initially formed secondary carbocation is a critical factor. This intermediate is prone to rearrangement to form a more stable tertiary carbocation, complicating the product profile. vaia.comlibretexts.org Reactions proceeding through SN1 pathways are favored by polar protic, ionizing solvents that can stabilize the carbocation intermediate. libretexts.org

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center. libretexts.org SN2 reactions are generally not favorable for tertiary substrates due to steric hindrance. numberanalytics.com For secondary alcohols like menthol, the SN2 pathway competes with the E2 elimination pathway, especially in the presence of a strong, non-bulky nucleophile.

Research into the synthesis of menthyl chloride from (-)-menthol using reagents like Lucas' reagent (ZnCl₂ in conc. HCl) or TiCl₄-catalyzed reactions shows that these transformations, once thought to be free of side reactions, are accompanied by significant cationic rearrangement (18-25 mol%). researchgate.net This indicates the involvement of carbocation intermediates, characteristic of an SN1 pathway, leading to a mixture of neomenthyl chloride and other rearranged chloride products alongside the expected menthyl chloride. researchgate.net The stereochemical outcome of substitutions at tertiary centers can sometimes retain optical purity if the reaction proceeds through a "tight ion pair," where the leaving group shields one face of the carbocation from the incoming nucleophile. nih.gov

The acid-catalyzed dehydration of menthol is a classic example of an elimination reaction, typically proceeding through an E1 (unimolecular elimination) mechanism . nau.eduquizlet.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as phosphoric or sulfuric acid, converting it into a good leaving group (H₂O). nau.eduquizlet.com

The key steps in the E1 dehydration of menthol are:

Protonation: The hydroxyl group is protonated by the acid catalyst.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation intermediate. This is the rate-determining step. byjus.com

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. nau.edulibretexts.org This results in the formation of a carbon-carbon double bond.

Because the carbocation can be deprotonated at different adjacent carbons, a mixture of alkene products is typically formed. The major and minor products are predicted by Zaitsev's Rule , which states that the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.comyoutube.com In the dehydration of menthol, this leads to the formation of 2-menthene (B1252811) and 3-menthene as the primary products. nau.edu The E1 mechanism's reliance on a carbocation intermediate also means that rearrangement reactions can occur, potentially leading to other alkene isomers. quizlet.com

Reaction Type Mechanism Intermediate Key Features Stereochemical Outcome
Nucleophilic SubstitutionSN1CarbocationTwo steps; favored by weak nucleophiles/protic solvents.Racemization/Rearrangement
Nucleophilic SubstitutionSN2None (Transition State)One step; favored by strong nucleophiles.Inversion of configuration
DehydrationE1CarbocationTwo steps; acid-catalyzed; follows Zaitsev's Rule.Forms a mixture of alkenes (most substituted is major).
EliminationE2None (Transition State)One step; requires a strong base.Anti-periplanar geometry required.

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The specific stereoisomer of menthol has a significant impact on its reactivity and the distribution of products. In the most stable isomer, (-)-menthol, the methyl, isopropyl, and hydroxyl groups all occupy equatorial positions in the dominant chair conformation. wikipedia.org This arrangement minimizes steric strain.

The antifungal activity of menthol stereoisomers varies, with (-)-menthol and (+)-menthol, where all substituents are equatorial, showing the highest activity. conicet.gov.ar This suggests that the spatial arrangement and equatorial positioning are crucial for biological interactions. conicet.gov.ar Similarly, the conformation and reactivity of neoisomenthol (B150136) have been noted to be markedly different from the other isomers. mpg.de

In elimination reactions, stereochemistry is paramount. For an E2 reaction , a key requirement is an anti-periplanar arrangement between the leaving group and the hydrogen to be eliminated. In the case of menthyl chloride (derived from menthol), the bulky substituents lock the ring in a conformation where an anti-periplanar hydrogen is available, leading to specific alkene products. For instance, the elimination reaction of neomenthyl chloride yields 78% 3-menthene and 22% 2-menthene. masterorganicchemistry.com The difficulty in achieving the necessary axial position for the leaving group in some menthol derivatives can sterically hinder the E2 pathway, making the E1 mechanism more likely. researchgate.net

Rearrangement Reactions and Associated Mechanisms

Carbocation intermediates, formed during SN1 and E1 reactions of menthol and its derivatives, are susceptible to rearrangement to form more stable carbocations. libretexts.org These rearrangements, often of the Wagner-Meerwein type, typically involve a 1,2-shift of a hydride ion (H⁻) or an alkyl group. wikipedia.orgslideshare.net

When (-)-menthol undergoes a reaction via a carbocation pathway, the initially formed secondary carbocation can rearrange. A 1,2-hydride shift can move a hydrogen atom from an adjacent carbon to the positively charged carbon, potentially forming a more stable tertiary carbocation. vaia.comyoutube.com This process is driven by the enhanced stability of tertiary carbocations over secondary ones due to hyperconjugation and inductive effects. youtube.com

Studies on the synthesis of menthyl chloride have identified several rearranged products, including tertiary chloromenthanes and even products with a rearranged carbon skeleton, such as those derived from 1-isobutyl-3-methylcyclopentane. researchgate.net This confirms that the menthyl carbocation can undergo a complex cascade of rearrangements, including hydride shifts and ring-contracting or expanding alkyl shifts, before being trapped by a nucleophile. researchgate.netlibretexts.org

Oxidative Transformations and Radical Chemistry

The secondary alcohol functional group of menthol can be oxidized to the corresponding ketone, menthone. This transformation can be achieved using various oxidizing agents. One studied method involves the use of potassium dichromate in diluted sulfuric acid, with acetone (B3395972) as a co-solvent to homogenize the reaction mixture. tandfonline.comtandfonline.comresearchgate.net

The radical chemistry of menthol, particularly its atmospheric degradation, has been a subject of detailed investigation. The reaction is primarily initiated by hydroxyl radicals (•OH) in the troposphere. rsc.orgnih.gov This process occurs via hydrogen atom abstraction from the menthol molecule. researchgate.netrsc.org Theoretical and experimental studies have shown that the most favorable reaction pathway involves the abstraction of a hydrogen atom from the isopropyl group. rsc.orgrsc.org

The rate coefficients for the reaction of menthol with hydroxyl radicals have been measured, providing insight into its atmospheric lifetime. nih.govrsc.org

Radical Rate Coefficient (k) (in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)Source
OH1.48 ± 0.31 nih.gov
Cl32.1 ± 2.6 nih.gov

Rate coefficients measured at 298 ± 2 K and atmospheric pressure.

Following hydrogen abstraction, the resulting menthyl radical reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). rsc.orgresearchgate.net This peroxy radical is a key intermediate that can further react with other atmospheric species like nitric oxide (NO) or hydroperoxyl radicals (HO₂) to form stable products, contributing to the formation of secondary organic aerosols. rsc.orgrsc.org One such stable product identified is 2-(1-hydroperoxy-1-methyl-ethyl)-5-methyl-cyclohexanol. rsc.orgrsc.org

Sophisticated Spectroscopic and Chromatographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (1R)-2-isopropyl-5-methylcyclohexan-1-ol. One-dimensional (1D) NMR provides initial insights, but two-dimensional (2D) techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for deducing the molecule's intricate stereochemistry.

2D NMR Techniques (COSY, HMQC, HSQC, HMBC) for Connectivity and Assignment

A comprehensive analysis of this compound is achieved through a combination of 2D NMR experiments. wiley-vch.describd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the COSY spectrum of menthol (B31143) shows cross-peaks that help trace the connectivity within the cyclohexane (B81311) ring and the isopropyl group. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. scribd.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. The HSQC spectrum of menthol, for example, clearly links each proton to its corresponding carbon. wiley-vch.deyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). wiley-vch.de This is invaluable for piecing together the molecular skeleton, for instance, by connecting the isopropyl group to the cyclohexane ring and identifying the positions of the methyl and hydroxyl groups.

A detailed protocol for acquiring a full set of NMR data for menthol, including COSY, HSQC, and HMBC, has been described for an 18 mM solution in CDCl3. wiley-vch.de The experimental times for these acquisitions can range from approximately 13 minutes for a COSY experiment to nearly three hours for an HMBC experiment. wiley-vch.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for (-)-Menthol in CDCl₃ (Note: Specific chemical shifts can vary slightly based on experimental conditions.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (CH-OH)3.4271.5
C2 (CH-iPr)2.1550.1
C3 (CH₂)1.09, 2.0834.4
C4 (CH)1.2544.9
C5 (CH₂)0.92, 1.6831.6
C6 (CH₂)0.80, 1.6522.2
C7 (CH₃)0.9121.1
C8 (CH-iPr)2.3925.6
C9 (CH₃)0.7716.3
C10 (CH₃)0.9022.9
Data sourced from various NMR studies of menthol and its isomers. wiley-vch.dempg.de

NOESY and ROESY for Stereochemical and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientations of its substituents on the cyclohexane ring. The most stable conformation is a chair form where the bulky isopropyl, methyl, and hydroxyl groups all occupy equatorial positions to minimize steric hindrance. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is a powerful tool for determining the relative stereochemistry. For example, a 1D DPFGSE-NOESY experiment can be used to irradiate a specific proton and observe which other protons show a Nuclear Overhauser Effect (NOE), indicating they are nearby in space. wiley-vch.de

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often preferred for molecules of intermediate size, where the NOE may be close to zero.

For menthol, these experiments can confirm the trans relationship between the hydroxyl group at C1 and the isopropyl group at C2, as well as the trans relationship between the isopropyl group at C2 and the methyl group at C5.

Chiral Solvating Agents and Shift Reagents in NMR

To distinguish between enantiomers or to better resolve overlapping signals in chiral compounds, chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can be employed. When a chiral substrate like this compound interacts with a CSA, it forms transient diastereomeric solvates that will have slightly different NMR spectra, allowing for the differentiation of enantiomers. Similarly, LSRs can induce significant changes in the chemical shifts of nearby nuclei, spreading out the signals and simplifying the analysis of complex spectra.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR is excellent for determining relative stereochemistry, chiroptical techniques are essential for assigning the absolute configuration of a chiral molecule.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve, particularly the sign and position of its Cotton effect, can be correlated with the absolute configuration of the molecule. For menthol and its isomers, ORD has been used in conjunction with other data to confirm their stereochemical assignments. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores. While the basic menthol structure lacks a strong chromophore, derivatization can introduce one, or the technique can be applied in the vacuum ultraviolet or vibrational regions.

Vibrational Circular Dichroism (VCD) has been used to study the conformational preferences of menthol isomers. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for different conformers, researchers can determine the most stable conformations in solution. For (+)-menthol, VCD studies have confirmed that the dominant conformers are those with the cyclohexane ring in a chair conformation and all substituents in equatorial positions. researchgate.net

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Impurities

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and the precise mass measurement of molecules, which aids in determining their elemental composition. ijnrd.org This capability is particularly valuable in identifying reaction byproducts, synthetic intermediates, and degradation products that may be present as impurities alongside this compound.

In synthetic chemistry, HRMS is used to confirm the identity of desired products and intermediates. For instance, in the synthesis of a derivative, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, HRMS analysis was crucial in confirming the empirical formula of the final compound. mdpi.com This level of precision allows chemists to verify the outcome of complex stereoselective reactions.

The identification of impurities is a critical aspect of quality control. Impurities can arise from starting materials or as side-products during synthesis. ijnrd.org For example, in the synthesis of related terpenoid compounds, undesired side products such as bisalkylated compounds have been identified using mass spectrometry. researchgate.net HRMS, with its high resolving power, can distinguish between compounds with very similar nominal masses, providing confidence in the identification of such impurities. ijnrd.org

Table 1: HRMS in the Characterization of a this compound Derivative

Compound Analyzed Analytical Technique Purpose of Analysis Finding Reference

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for separating and identifying volatile and semi-volatile compounds within complex mixtures. For a compound like this compound, which has eight possible stereoisomers, these methods are vital for ensuring stereochemical purity. nih.gov

GC-MS, particularly when paired with chiral capillary columns, is highly effective for the separation of menthol enantiomers and diastereomers. nih.govnih.gov Researchers have successfully developed methods using tandem chiral columns (derivatized β-cyclodextrin coupled with derivatized γ-cyclodextrin) to achieve baseline separation of all eight menthol stereoisomers. nih.gov This allows for the precise quantification and identification of the specific this compound isomer in natural mint varieties or synthetic preparations. nih.gov Two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers even greater resolving power, capable of separating co-eluting compounds that might interfere with accurate quantification in single-dimension GC analysis. gcms.cz For example, (+)-menthol can co-elute with menthyl acetate (B1210297) on certain chiral columns, a problem that GCxGC can resolve. gcms.cz

While GC-MS is well-suited for volatile terpenes, LC-MS/MS provides a powerful alternative, especially for less volatile or thermally sensitive terpenoids. thermofisher.com Using techniques like Atmospheric Pressure Chemical Ionization (APCI), LC-MS/MS can detect and quantify a wide range of terpenes in various matrices. thermofisher.com For complex samples, such as plant extracts, these methods are crucial for creating a comprehensive profile of all related compounds present. thermofisher.comnih.gov

Table 2: GC-MS Methods for Stereoisomer Analysis of 2-isopropyl-5-methylcyclohexan-1-ol

Analytical Method Column Type Application Key Finding Reference
GC-MS Two-chiral column tandem (derivatized β- and γ-cyclodextrin) Discrimination of natural mint varieties Baseline separation of eight menthol enantiomers was achieved. nih.gov
GC/MS "Chiral" GC column Analysis of menthol in tobacco products The dominant form found in tested products was l-menthol (B7771125). nih.gov
GCxGC-TOFMS Chiral column (1st dimension), Achiral column (2nd dimension) Analysis of menthol and peppermint oil Resolved co-elution of (+)-menthol and menthyl acetate, enabling accurate enantiomer ratio calculation. gcms.cz

X-ray Crystallography of Co-crystals and Solid-State Forms

X-ray Crystallography provides definitive information about the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and packing arrangements. For this compound, this technique is used to characterize its various solid-state forms.

Studies using X-ray diffraction (XRD) have confirmed the crystalline nature of menthol. researchgate.netresearchgate.net The diffraction patterns exhibit sharp peaks, which are characteristic of a well-ordered crystalline material. researchgate.net Analysis of these patterns using the Scherrer equation allows for the calculation of crystallite size. For instance, one study reported a crystallite size of 52.23 nm for a control sample of menthol. researchgate.net

The solid-state behavior of menthol is highly dependent on its stereochemical composition. A fascinating example is the formation of spherulites—radially symmetric crystalline structures—from a liquid film. Research has shown that enantiomerically pure forms, such as (-)-menthol or (+)-menthol, self-assemble into distinctive ring-banded spherulites composed of needle-like crystals. acs.org In stark contrast, the racemic mixture of (+)- and (-)-menthol crystallizes to form non-banded spherulites made of plate-like crystals. acs.org This difference in macroscopic crystal structure arising from molecular-level chirality highlights the importance of understanding the solid-state properties of specific isomers and their mixtures.

Table 3: Solid-State Characterization of 2-isopropyl-5-methylcyclohexan-1-ol Forms

Material Analytical Technique Observation Significance Reference
Menthol Crystals X-ray Diffraction (XRD) Sharp diffraction peaks Confirms the crystalline nature of the solid material. researchgate.net
Enantiopure (-)-menthol or (+)-menthol Solidification from liquid film Formation of ring-banded spherulites Chirality at the molecular level dictates macroscopic crystal morphology. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods are used to determine stable conformations, elucidate reaction mechanisms, and predict spectroscopic characteristics.

Further DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to analyze the rotational barriers of the substituents. researchgate.netmpg.de A key finding relates to the orientation of the isopropyl group. By performing a conformational scan of the dihedral angle, the dominating rotamer of L-menthol (B7771125) was determined to have a H8–C8–C4–H4 dihedral angle of +68.4°. mpg.de This specific orientation is crucial for its interaction with biological receptors.

Table 1: Calculated Conformational Data for (1R)-2-isopropyl-5-methylcyclohexan-1-ol

ParameterComputational MethodFindingReference
Most Stable ConformerDFT / Microwave SpectroscopyChair conformation with all substituents (methyl, isopropyl, hydroxyl) in equatorial positions. nih.gov
Dominant Isopropyl RotamerDFT [B3LYP/6-31G(d,p)]Corresponds to a H8–C8–C4–H4 dihedral angle of +68.4°. mpg.de

Transition state (TS) theory is a cornerstone of chemical kinetics, and computational modeling is instrumental in identifying the high-energy transition state structures that connect reactants to products. While specific DFT studies modeling the complete synthesis pathway of this compound are not prevalent in the literature, the principles of TS modeling are applicable to its key chemical transformations.

For example, a major industrial synthesis of L-menthol involves the catalytic reduction of (+)-pulegone or the cyclization of (+)-citronellal. libretexts.org Elucidating the precise mechanism of these reactions would involve locating the transition states for each step. Computational methods, such as those combining semi-empirical tight-binding calculations with DFT, can automatically determine transition state structures for elementary reactions. researchgate.net These methods model the reaction path and identify the maximum energy structure, which then serves as a starting point for a more accurate DFT-level TS search. researchgate.netyoutube.com Such an approach could be used to understand the stereoselectivity of the reduction steps, a critical factor in producing the desired this compound isomer.

Quantum mechanical calculations are highly effective at predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. msu.runih.gov These predictions are invaluable for confirming molecular structures and assigning complex spectra.

For this compound and its diastereomers, DFT calculations have been successfully used to predict ¹³C NMR chemical shifts. researchgate.netmpg.de By calculating the theoretical shifts for low-energy conformers (using methods like B3LYP/6-31G(d,p)) and correlating them with experimental data, a near-perfect linear fit can be achieved. mpg.de This correlation is so robust that it has allowed for the unambiguous assignment of the prochiral methyl groups (C-9 and C-10) of the isopropyl substituent, a challenging task for experimental NMR alone. mpg.de The comparison between calculated and experimental values confirmed the dominant rotamer of the isopropyl group, reinforcing the findings from conformational analysis. mpg.de

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Reference
C171.171.0 mpg.de
C250.150.0 mpg.de
C334.434.5 mpg.de
C431.531.4 mpg.de
C544.945.0 mpg.de
C622.222.1 mpg.de
C7 (Methyl)22.922.8 mpg.de
C8 (Isopropyl CH)25.725.6 mpg.de
C9 (Isopropyl CH₃)16.216.1 mpg.de
C10 (Isopropyl CH₃)21.121.0 mpg.de
Note: Data derived from published correlations. mpg.de Exact values may vary slightly based on solvent and referencing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM methods are ideal for static properties, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This provides a dynamic picture of molecular behavior, including its interactions with surrounding solvent molecules or larger biological systems.

MD simulations have been used to study this compound in various environments. One area of focus has been its role as a skin penetration enhancer. nih.gov Simulations of L-menthol within lipid bilayers, which model the skin's outer layer, show that menthol (B31143) molecules penetrate the bilayer and aggregate at its center. This disrupts the ordered lipid structure, fluidizing the membrane and enhancing the permeability of other molecules. The simulations suggest this enhancement occurs through direct lipid interactions rather than the formation of water pores. nih.gov

Other MD studies have investigated L-menthol as a component of deep eutectic solvents (DES), which are mixtures with applications in sustainable chemistry. researchgate.netacs.orgresearchgate.net Simulations of an L-menthol/acetic acid DES revealed the critical role of hydrogen bonding in forming a stable supramolecular complex. researchgate.netacs.org When water is added, it disrupts the menthol-acetic acid interactions, forming new hydrogen bonds with both components and altering the solvent's nanostructure and properties like viscosity. researchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate a molecule's structure with its physicochemical properties. These models use molecular descriptors—numerical values that encode structural, electronic, or topological features—to predict properties without the need for direct measurement.

The eight isomers of menthol provide an ideal test case for QSPR studies, as their subtle structural differences lead to significant variations in physical properties such as odor, cooling threshold, melting point, and boiling point. coresta.orgnih.govmdpi.com For instance, L-menthol has a low cooling perception threshold and a pleasant minty aroma, while other isomers have higher thresholds and may have musty or earthy off-notes. coresta.orgmdpi.com

A QSPR model for menthol isomers could be developed to predict a property like boiling point. The model would be trained on a dataset of menthol isomers, using calculated descriptors (e.g., molecular weight, polarizability, surface area, dipole moment) as inputs and the experimental boiling points as the output. The resulting regression equation would allow for the prediction of boiling points for other similar cyclic alcohols.

Molecular Docking and Simulation of Molecular Interactions (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used to understand how a small molecule like this compound interacts with biological targets.

The most studied interaction of L-menthol is with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold. nih.govnih.gov Docking simulations have provided a detailed mechanistic model of this interaction. nih.govresearchgate.net In this "grab and stand" model, the hydroxyl group of L-menthol acts as a "hand," forming a specific hydrogen bond with the sidechain of residue Arginine-842 (R842) in the TRPM8 channel. nih.gov Simultaneously, the bulky isopropyl group acts as "legs," making favorable van der Waals contacts with residues Isoleucine-846 (I846) and Leucine-843 (L843). nih.gov This precise binding event induces a conformational change in the channel, leading to its activation.

Docking studies also explain the different activities of menthol's stereoisomers. nih.gov Isomers where the hydroxyl or isopropyl groups are in different spatial orientations cannot form these optimal interactions, resulting in weaker binding and reduced activation of the TRPM8 channel. Similarly, molecular docking of menthol isomers into olfactory receptors has been used to explain their different odor profiles, with key hydrogen bonding and hydrophobic interactions determining the binding affinity and subsequent scent perception. mdpi.com

Table 3: Calculated Binding Energies of Menthol Isomers with Olfactory and Sensory Receptors

CompoundReceptorBinding Energy (kcal/mol)Reference
L-mentholOR8B8 (Olfactory)-5.7 mdpi.com
D-mentholOR8B8 (Olfactory)-7.3 mdpi.com
L-neomentholOR8B8 (Olfactory)-5.6 mdpi.com
L-isomentholOR8B8 (Olfactory)-5.8 mdpi.com
L-neoisomentholOR8B8 (Olfactory)-6.7 mdpi.com
(-)-Menthol (L-menthol)TRPM8 (Sensory)-5.4 ± 0.1 nih.gov
(+)-Menthol (D-menthol)TRPM8 (Sensory)-5.4 ± 0.1 nih.gov
(+)-IsomentholTRPM8 (Sensory)-4.9 ± 0.1 nih.gov

Biosynthesis and Natural Product Chemistry

Enzymatic Pathways in Monoterpenoid Biosynthesis

The biosynthesis of (–)-menthol from primary metabolism involves eight distinct enzymatic steps. nih.govfrontiersin.org The pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of the plant cells. frontiersin.orgpnas.org

The initial steps involve the formation of geranyl diphosphate (GPP), which is then cyclized to form the parent olefin, (–)-limonene. This marks the first committed step in menthol's biosynthetic sequence. nih.govfrontiersin.org A series of subsequent hydroxylation, oxidation-reduction reactions, and an isomerization step introduce the three chiral centers on the cyclohexanoid ring, ultimately yielding the specific (1R,2S,5R) stereochemistry of (–)-menthol. wikipedia.orgnih.gov The entire process is compartmentalized, involving enzymes located in the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol. nih.govnih.gov

The conversion of primary metabolites into (–)-menthol is orchestrated by a series of specialized enzymes that have been identified and characterized, primarily from peppermint (Mentha x piperita). wikipedia.orgnih.gov

The key enzymatic steps and the responsible enzymes are:

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate, the universal precursor for all monoterpenes. frontiersin.orgnih.gov

(–)-Limonene Synthase (LS): A terpene synthase (or cyclase), LS catalyzes the cyclization of geranyl diphosphate into (–)-limonene. wikipedia.orgnih.gov This enzyme is localized in the leucoplasts. pnas.org

(–)-Limonene-3-hydroxylase (L3H): This cytochrome P450-dependent monooxygenase, located in the endoplasmic reticulum, hydroxylates (–)-limonene at the C3 position to produce (–)-trans-isopiperitenol. wikipedia.orgfrontiersin.orgpnas.org

(–)-trans-Isopiperitenol Dehydrogenase (iPD): This NAD-dependent dehydrogenase oxidizes the hydroxyl group of (–)-trans-isopiperitenol to yield (–)-isopiperitenone. wikipedia.orgnih.gov

(–)-Isopiperitenone Reductase (IPR): This enzyme reduces the double bond of (–)-isopiperitenone to form (+)-cis-isopulegone. acs.orgresearchgate.net

(+)-cis-Isopulegone Isomerase (IPGI): This enzyme isomerizes (+)-cis-isopulegone to (+)-pulegone. frontiersin.org

(+)-Pulegone Reductase (PR): This reductase catalyzes the reduction of the double bond in (+)-pulegone to produce primarily (–)-menthone, along with some (+)-isomenthone. frontiersin.orgnih.govnih.gov (+)-Pulegone is a significant branchpoint intermediate, as it can also be converted to (+)-menthofuran by menthofuran (B113398) synthase. pnas.orgresearchgate.net

(–)-Menthone Reductase (MMR): In the final step, this reductase stereospecifically reduces the ketone group of (–)-menthone to the corresponding alcohol, (–)-menthol. frontiersin.orgnih.gov A separate reductase, menthone:neomenthol reductase (MNMR), can reduce (–)-menthone to (+)-neomenthol. frontiersin.orgacs.org


Table 1: Key Enzymes in (–)-Menthol Biosynthesis

Step Enzyme Abbreviation Enzyme Class Substrate Product Cellular Location
1 Geranyl Diphosphate Synthase GPPS Prenyltransferase IPP & DMAPP Geranyl Diphosphate Leucoplast
2 (–)-Limonene Synthase LS Terpene Synthase Geranyl Diphosphate (–)-Limonene Leucoplast
3 (–)-Limonene-3-hydroxylase L3H Hydroxylase (P450) (–)-Limonene (–)-trans-Isopiperitenol Endoplasmic Reticulum
4 (–)-trans-Isopiperitenol Dehydrogenase iPD Dehydrogenase (–)-trans-Isopiperitenol (–)-Isopiperitenone Mitochondria
5 (–)-Isopiperitenone Reductase IPR Reductase (–)-Isopiperitenone (+)-cis-Isopulegone Cytosol
6 (+)-cis-Isopulegone Isomerase IPGI Isomerase (+)-cis-Isopulegone (+)-Pulegone Cytosol
7 (+)-Pulegone Reductase PR Reductase (+)-Pulegone (–)-Menthone Cytosol
8 (–)-Menthone Reductase MMR Reductase (–)-Menthone (–)-Menthol Cytosol

Isotopic labeling has been a critical tool in delineating the biosynthetic pathway of monoterpenoids like (–)-menthol. nih.govscripps.edu Historically, it was believed that the cytosolic mevalonic acid (MVA) pathway supplied the IPP and DMAPP precursors for monoterpene biosynthesis. However, precursor feeding studies using radiolabeled compounds demonstrated that the precursors are, in fact, exclusively supplied by the plastid-localized methylerythritol phosphate (MEP) pathway. frontiersin.org Specifically, experiments involving the incorporation of ¹⁴CO₂ showed that the initial steps of monoterpene synthesis are localized within the leucoplasts of the secretory gland cells. pnas.orgnih.gov These studies, which involve feeding a plant or cell culture with an isotopically labeled precursor and then analyzing the distribution of the label in the final product, have been fundamental in confirming the sequence of intermediates and the origin of the carbon skeleton. nih.govnih.govresearchgate.net

Metabolic Transformations in Biological Systems (non-human, non-clinical)

(–)-Menthol can be metabolized by various non-human biological systems, including plants, fungi, and insects. These transformations typically involve hydroxylation at various positions on the p-menthane (B155814) skeleton. nih.gov

Biotransformation studies have revealed that several microorganisms are capable of modifying the (–)-menthol structure. The primary metabolic reaction is hydroxylation, catalyzed by microbial enzymes. The site of this hydroxylation is influenced by the specific microorganism used.

For instance, the fungus Aspergillus niger hydroxylates (–)-menthol to produce (–)-1-hydroxymenthol and (–)-7-hydroxymenthol. nih.gov Fungi of the genus Cephalosporium aphidicola hydroxylate (–)-menthol, primarily at the C-7 and C-9 positions, and to a lesser extent at C-6 and C-8, yielding various dihydroxy derivatives. nih.gov The plant pathogen Rhizoctonia solani has been shown to transform (–)-menthol with high efficiency, first through stereoselective hydroxylation at the C-1 or C-6 position, followed by a second hydroxylation at the C-8 position. nih.gov The fungus Macrophomina phaseolina converts (+)-menthol into a range of hydroxylated metabolites, including (+)-1-hydroxymenthol, (+)-6-hydroxymenthol, and several dihydroxymenthols. nih.gov

In insects, the larvae of Spodoptera litura have been observed to metabolize both (–)-menthol and (+)-menthol into their respective 7-hydroxy derivatives. nih.gov


Table 2: Microbial and Insect Metabolites of Menthol (B31143)

Organism Substrate Metabolite(s)
Aspergillus niger (–)-Menthol (–)-1-Hydroxymenthol, (–)-7-Hydroxymenthol
Cephalosporium aphidicola (–)-Menthol Dihydroxymenthol derivatives (hydroxylation at C-6, C-7, C-8, C-9)
Rhizoctonia solani (–)-Menthol (–)-1-Hydroxymenthol, (–)-6-Hydroxymenthol, (–)-1,8-Dihydroxymenthol, (–)-6,8-Dihydroxymenthol
Macrophomina phaseolina (+)-Menthol (+)-1-Hydroxymenthol, (+)-6-Hydroxymenthol, (+)-8-Hydroxymenthol, (+)-9-Hydroxymenthol, (+)-1,8-Dihydroxymenthol, (+)-2,8-Dihydroxymenthol, (+)-6,8-Dihydroxymenthol, (+)-7,8-Dihydroxymenthol, (+)-8,9-Dihydroxymenthol
Spodoptera litura (insect) (–)-Menthol (–)-7-Hydroxymenthol
Spodoptera litura (insect) (+)-Menthol (+)-7-Hydroxymenthol

Table 3: List of Mentioned Chemical Compounds

Compound Name
(1R)-2-isopropyl-5-methylcyclohexan-1-ol
(–)-Menthol
(+)-Menthol
(1R,2S,5R)-Menthol
(+)-Neomenthol
(+)-Isomenthol
(+)-Neoisomenthol
(–)-Menthone
(+)-Isomenthone
(–)-Limonene
(–)-(4S)-Limonene
(+)-Pulegone
(+)-Menthofuran
(–)-trans-Isopiperitenol
(–)-Isopiperitenone
(+)-cis-Isopulegone
Geranyl Diphosphate (GPP)
Isopentenyl Diphosphate (IPP)
Dimethylallyl Diphosphate (DMAPP)
(–)-1-Hydroxymenthol
(–)-6-Hydroxymenthol
(–)-7-Hydroxymenthol
(–)-1,8-Dihydroxymenthol
(–)-6,8-Dihydroxymenthol
(+)-1-Hydroxymenthol
(+)-6-Hydroxymenthol
(+)-7-Hydroxymenthol
(+)-8-Hydroxymenthol
(+)-9-Hydroxymenthol
(+)-1,8-Dihydroxymenthol
(+)-2,8-Dihydroxymenthol
(+)-6,8-Dihydroxymenthol
(+)-7,8-Dihydroxymenthol

Molecular Mechanisms of Biological Activity

Ligand-Receptor Interactions and Activation Mechanisms

(1R)-2-isopropyl-5-methylcyclohexan-1-ol and its related isomers are known to interact with several ligand-gated ion channels, acting as a modulator of their activity.

The most well-characterized action of this compound is its ability to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary sensor for cold temperatures in the peripheral nervous system. wikipedia.orgresearchgate.netduke.edu The activation of this non-selective cation channel by menthol (B31143) is responsible for the characteristic cooling sensation it produces when inhaled, ingested, or applied topically. wikipedia.org

The mechanism of activation involves direct binding of the menthol molecule to a specific pocket within the TRPM8 channel. duke.edunih.gov Structural and mutational studies have elucidated the key interactions: the hydroxyl group of the menthol molecule acts as a "hand" that forms a specific hydrogen bond with a positively charged arginine residue at position 842 (R842) on the S4 transmembrane segment of the channel. nih.gov The isopropyl group of menthol acts like "legs," fitting into a hydrophobic pocket formed by isoleucine (I846) and leucine (B10760876) (L843) residues. nih.gov This binding event induces a conformational change in the channel, leading to its opening and an influx of cations, which depolarizes the sensory neuron and signals the sensation of cold to the brain. researchgate.netnih.gov

Table 1: Key Molecular Interactions of this compound with the TRPM8 Receptor
Menthol MoietyInteracting TRPM8 ResidueType of InteractionReference
Hydroxyl GroupArginine (R842)Hydrogen Bond nih.gov
Isopropyl GroupIsoleucine (I846)Hydrophobic Interaction nih.gov
Leucine (L843)Hydrophobic Interaction nih.gov

In addition to its effects on TRPM8 and GABA-A receptors, this compound and its isomers modulate other important ion channels.

5-HT3 Receptor Modulation: In contrast to its potentiating effects on GABA-A and glycine (B1666218) receptors, menthol acts as a negative allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor. frontiersin.orgnih.gov It inhibits the function of this receptor in a non-competitive manner, meaning it binds to a site distinct from the serotonin (B10506) binding site. frontiersin.orgnih.gov This inhibition is concentration-dependent, with a reported IC₅₀ value of approximately 163 μM. nih.gov Interestingly, this inhibitory action is not stereoselective, as racemic, (+)-menthol, and (-)-menthol inhibit the 5-HT3 receptor to a similar extent. frontiersin.orgnih.gov

Enzymatic Activity Modulation and Inhibition Mechanisms

Beyond receptor modulation, specific isomers of 2-isopropyl-5-methylcyclohexan-1-ol have been reported to inhibit the activity of certain enzymes.

The isomer (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol has been shown to inhibit the production of isovaleric acid by suppressing the activity of two key enzymes: 3-hydroxyisobutyryl CoA dehydrogenase and 3-hydroxyl-3-methylglutaryl CoA synthase. cymitquimica.combiosynth.com This inhibition leads to a reduction in short-chain fatty acids that are significant for the growth of certain fungi and oral pathogens. cymitquimica.combiosynth.com Furthermore, related studies have demonstrated that menthol can inhibit the activity of hepatic 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase in vivo, a rate-limiting enzyme in the cholesterol biosynthesis pathway. tera.orgoecd.org

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

The specific biological activities of this compound and its isomers are intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies reveal how minor changes in the molecule's stereochemistry and functional groups affect its interaction with biological targets.

TRPM8 Receptor: The interaction with the TRPM8 receptor is highly dependent on the specific structure of the menthol molecule. As detailed previously, the hydroxyl and isopropyl groups are crucial for binding and activation, acting as a specific "lock-and-key" mechanism with residues like R842, I846, and L843. nih.gov Alterations to these groups significantly impact the compound's ability to activate the channel.

GABA-A Receptor: The modulation of the GABA-A receptor also exhibits stereoselectivity. nih.gov Research suggests that the spatial arrangement of the functional groups is critical for activity. Specifically, the equatorial positioning of the methyl, hydroxyl, and isopropyl groups on the cyclohexane (B81311) ring, as seen in certain stereoisomers, is important. nih.govresearchgate.net The proximity of the non-polar, freely-rotating isopropyl group to the polar hydroxyl group is considered a crucial feature for demonstrating activity at this receptor. nih.gov The hydroxyl group itself has been identified as playing a critical role in the enhancement of the GABA-A receptor. nih.gov

5-HT3 Receptor: Unlike its interaction with TRPM8 and GABA-A receptors, the inhibitory effect of menthol on 5-HT3 receptors is not stereoselective. frontiersin.orgnih.gov This indicates that the specific three-dimensional orientation of the functional groups that defines isomers like this compound is less critical for binding to the allosteric inhibitory site on the 5-HT3 receptor.

Table 2: Summary of Structure-Activity Relationships for this compound and its Isomers
Receptor/Enzyme TargetKey Structural Features for ActivityNature of StereoselectivityReference
TRPM8Hydroxyl group (for H-bond) and isopropyl group (for hydrophobic interaction)Highly Stereoselective nih.gov
GABA-A ReceptorEquatorial position of substituents; proximity of hydroxyl and isopropyl groupsStereoselective nih.govnih.gov
5-HT3 ReceptorGeneral monoterpene structureNot Stereoselective frontiersin.orgnih.gov

Applications in Chiral Chemistry and Materials Science

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. acs.org L-menthol (B7771125), being an inexpensive and readily available chiral molecule, serves as an effective chiral auxiliary in several asymmetric transformations.

The use of L-menthol is well-established in the synthesis of enantiomerically pure sulfoxides. The key strategy involves the reaction of a sulfinyl chloride with L-menthol to form diastereomeric menthyl sulfinate esters. A prominent example is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, also known as the Andersen's reagent. researchgate.net These diastereomeric esters can be separated and then treated with organometallic reagents, such as Grignard or organolithium reagents. This nucleophilic substitution at the sulfur atom proceeds with a high degree of stereocontrol, typically with inversion of configuration, to yield enantiomerically pure sulfoxides. mdpi.com

The general process can be summarized as:

Esterification: Reaction of p-toluenesulfinyl chloride with L-menthol yields a mixture of diastereomeric menthyl p-toluenesulfinate esters.

Separation: The diastereomers are separated, often by crystallization.

Nucleophilic Substitution: The desired diastereomer reacts with an organometallic reagent (e.g., an aryl lithium) to produce the target sulfoxide (B87167) in high enantiomeric purity. mdpi.com

More recently, L-menthol has also been employed as a chiral alcohol in the asymmetric oxidation of phosphines to generate P-chiral tertiary phosphine (B1218219) oxides (TPOs) under Appel conditions, achieving moderate to good enantiomeric excesses. acs.org

One of the classical applications of L-menthol is in the resolution of racemic mixtures of carboxylic acids. mdpi.com The principle relies on converting a pair of enantiomeric acids into a pair of diastereomeric esters by reacting the racemic acid with the enantiomerically pure L-menthol.

The process involves:

Esterification: A racemic carboxylic acid (a 1:1 mixture of R and S enantiomers) is reacted with (1R)-2-isopropyl-5-methylcyclohexan-1-ol. This reaction produces a mixture of two diastereomeric esters: (1R)-menthyl-(R)-carboxylate and (1R)-menthyl-(S)-carboxylate.

Separation: Since diastereomers possess different physical properties (e.g., melting point, boiling point, solubility), they can be separated using standard laboratory techniques like fractional crystallization or chromatography. incidecoder.combasf.com

Hydrolysis: Once separated, each diastereomeric ester is hydrolyzed (cleaved), typically under basic or acidic conditions. This step regenerates the enantiomerically pure carboxylic acids and recovers the L-menthol chiral auxiliary, which can be recycled. basf.com

This method provides a practical route to obtain enantiomerically pure acids from their racemic mixtures. incidecoder.com

Ligand Design and Chiral Catalysis Development

The inherent chirality of L-menthol has been exploited in the design of chiral ligands for asymmetric catalysis. The menthyl group can impart a specific three-dimensional environment around a metal center, influencing the stereochemical course of a catalyzed reaction.

A notable example is the use of the dimenthylphosphino motif in creating chiral phosphine ligands. tum.de These ligands are synthesized starting from an air-stable precursor, dimenthylphosphine P-oxide, which is itself prepared from L-menthol. The synthesis involves the deoxochlorination of the phosphine oxide to yield dimenthylphosphine chloride. This chloride is then reacted with various precursors to generate a range of (aryl)dimenthyl monophosphine ligands. tum.de These menthol-derived ligands have been investigated in various transition-metal-catalyzed reactions. tum.de The development of such ligands highlights how a readily available natural product can be a cornerstone in creating sophisticated catalytic systems. nih.gov

Ligand Type Precursor from L-Menthol Application Area Reference
(Aryl)dimenthyl monophosphinesDimenthylphosphine P-oxideTransition-metal catalysis tum.de
Chiral Diphosphine Ligands(-)-MentholAsymmetric Hydrogenation ciac.jl.cn
Imino-imidodiphosphate(-)-Menthol derivativesAcid-catalyzed cyclization nih.govnih.gov

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgnih.gov L-menthol has found applications in this field, particularly in the formation of deep eutectic solvents and in host-guest complexes.

L-menthol is a key component in the formulation of hydrophobic deep eutectic solvents (HDESs). mdpi.comacs.org These are systems formed by mixing L-menthol (a hydrogen bond donor, HBD) with other components like natural organic acids (hydrogen bond acceptors, HBAs) at a specific molar ratio. mdpi.commdpi.com The resulting mixture has a significantly lower melting point than its individual components. mdpi.com These menthol-based HDESs are being explored as green solvents and have shown potential for use in applications like antifouling marine coatings. acs.org

In the context of host-guest chemistry, the high volatility of L-menthol presents a challenge for its use as a flavoring agent. acs.org Research has shown that this can be overcome by using cocrystallization to form stable host-guest systems. In this approach, L-menthol (the "guest") is encapsulated within supramolecular cavities formed by coformer molecules (the "host"). acs.org These structures are held together by hydrogen bonds, which effectively restrict the volatile L-menthol, significantly reducing its vapor pressure and enhancing its stability. acs.org

Supramolecular System Role of this compound Key Feature/Application Reference
Hydrophobic Deep Eutectic Solvents (HDESs)Hydrogen Bond Donor (HBD)Forms eutectic mixtures with organic acids; used as green solvents. mdpi.comacs.org
CocrystalsGuest MoleculeEncapsulated in supramolecular cavities to reduce volatility and improve stability. acs.org
EutectogelsDES ComponentForms thermo- and pH-responsive gels for controlled drug delivery. acs.org

Incorporation into Advanced Polymeric and Nano-materials

The unique properties of L-menthol have led to its incorporation into various advanced materials, including polymers and nanoparticles, to impart specific functionalities.

In the realm of nanomaterials, poly(menthyl acrylate) nanoparticles have been synthesized via emulsion polymerization using L-menthyl acrylate (B77674) as the monomer. google.com These chiral nanoparticles have been developed as carriers for drug delivery, demonstrating the ability to encapsulate active ingredients. google.com Another approach involves loading L-menthol into nanostructured lipid carriers (NLCs). nih.gov These menthol-loaded NLCs, with particle sizes around 115 nm, have shown enhanced antimicrobial properties compared to free menthol (B31143), suggesting their potential as food preservatives. nih.gov Furthermore, combining L-menthol with solid nanoparticles of drugs like indomethacin (B1671933) has been shown to enhance the transdermal penetration of the drug. mdpi.com

In polymer science, L-menthol is used as an additive in polymer gels. For instance, it has been incorporated into microemulsion-based gels containing ketoprofen (B1673614), where it acts as both an analgesic agent and a skin permeation enhancer. mdpi.com BASF has also developed thermo-reversible gels using poloxamers that can incorporate L-menthol for various pharmaceutical applications. basf.com

Material Type Form of Incorporation Function/Application Key Findings Reference
Polymeric NanoparticlesMonomer (L-menthyl acrylate)Drug DeliverySynthesis of homochiral poly(L-menthyl acrylate) nanoparticles. google.com
Nanostructured Lipid Carriers (NLCs)Encapsulated MoleculeAntimicrobial Food PreservativeNLCs of ~115 nm size showed enhanced antimicrobial activity. nih.gov
Solid Nanoparticles (SNPs)Permeation EnhancerTransdermal Drug DeliveryL-menthol enhanced skin penetration of indomethacin SNPs. mdpi.com
Polymer GelsAdditiveTopical Drug DeliveryActs as a permeation enhancer in ketoprofen gels. mdpi.com

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The photolytic degradation of (1R)-2-isopropyl-5-methylcyclohexan-1-ol is primarily driven by indirect photochemical reactions in the atmosphere, as the molecule itself is not expected to be susceptible to direct photolysis by sunlight due to the absence of chromophores that absorb light at wavelengths greater than 290 nm. nih.gov

In the atmosphere, the dominant degradation pathway is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.govrsc.org Theoretical studies have elucidated the mechanism of this reaction, identifying hydrogen abstraction as the key initial step. rsc.orgresearchgate.net The hydrogen atom on the isopropyl group is the most favorable site for abstraction by the OH radical. rsc.orgresearchgate.net This initial reaction leads to the formation of a peroxy radical, which can then react with other atmospheric species. rsc.orgresearchgate.net

ParameterValueReference
Atmospheric Half-life (vs. OH radicals)1.13 - 16 hours nih.govrsc.orgresearchgate.net
Primary Reaction MechanismHydrogen abstraction by OH radicals rsc.orgresearchgate.net
Key Reactive SiteIsopropyl group rsc.orgresearchgate.net
Identified Degradation Product2-(1-hydroperoxy-1-methyl-ethyl)-5-methyl-cyclohexanol rsc.orgresearchgate.net

Table 1: Atmospheric Photodegradation Parameters for this compound

Information regarding the photolytic degradation of this compound in aquatic environments is less defined in the available literature. While direct photolysis is unlikely, indirect photolysis mediated by photosensitizing agents present in natural waters could potentially contribute to its transformation, though specific pathways and products have not been extensively documented.

Microbial Biodegradation Pathways and Products in Environmental Systems

Microbial activity plays a significant role in the environmental degradation of this compound. Both anaerobic and aerobic biodegradation pathways have been investigated, revealing the potential for its transformation by various microorganisms.

Under anaerobic conditions, the bacterium Thauera terpenica has been shown to utilize (-)-menthol as a growth substrate. ethz.ch The proposed degradation pathway involves the initial conversion of menthol (B31143) to menth-2-enone, which is subsequently oxidized to mentha-1,2-dione. ethz.ch This intermediate is then believed to be further degraded. ethz.ch

The aerobic biodegradability of menthol has yielded some conflicting results. While some studies indicate that it is readily biodegradable, one specific study using the Japanese MITI test with activated sludge showed 0% of its theoretical biochemical oxygen demand (BOD) being reached. nih.gov The presence of menthol has also been shown to influence the composition of bacterial communities, potentially selecting for species that are more resistant to its antimicrobial properties. nih.gov

ConditionMicroorganism/SystemInitial Step/ProductsReference
AnaerobicThauera terpenicaConversion to menth-2-enone, then mentha-1,2-dione ethz.ch
AerobicActivated Sludge (MITI test)0% Theoretical BOD nih.gov
AerobicGeneral assessmentReadily biodegradable nih.gov

Table 2: Microbial Biodegradation of this compound

Abiotic Transformation Processes (e.g., hydrolysis, oxidation)

Beyond photolytic and microbial degradation, other abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: Due to the lack of functional groups that are susceptible to hydrolysis under typical environmental conditions, this compound is not expected to undergo hydrolytic degradation. nih.gov

Oxidation: Chemical oxidation represents a potential transformation pathway. For instance, the oxidation of (-)-menthol to (-)-menthone (B42992) can be achieved using oxidizing agents such as calcium hypochlorite. emerginginvestigators.org Thermal degradation at high temperatures can also lead to the formation of aromatic compounds, including benzoic acid and dibenzoic acid, through an oxidative mechanism. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices rely on a variety of advanced analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the need for chiral separation.

Chromatographic Methods:

Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is commonly used for the analysis of menthol. tuiasi.roresearchgate.net Chiral capillary columns can be employed for the separation and quantification of different stereoisomers. researchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers another versatile approach. Various detectors can be utilized, including refractive index (RI), ultraviolet (UV), and fluorimetric detectors. tuiasi.roresearchgate.net

Spectrophotometric Methods: A simple spectrophotometric method has been developed for the determination of menthol, which could be adapted for screening purposes. tuiasi.ro

Sample Preparation: For trace-level analysis in complex matrices like water or urine, sample preparation techniques such as solid-phase microextraction (SPME) are often employed to preconcentrate the analyte before instrumental analysis. nih.gov

Analytical TechniqueDetectorKey FeaturesReference
Gas Chromatography (GC)Flame Ionization (FID), Mass Spectrometry (MS)Suitable for volatile compounds; chiral separation possible with specific columns. tuiasi.roresearchgate.net
High-Performance Liquid Chromatography (HPLC)Refractive Index (RI), Ultraviolet (UV), FluorimetricVersatile for various sample types; detector choice depends on sensitivity needs. tuiasi.roresearchgate.net
Spectrophotometry-Simple and cost-effective for screening. tuiasi.ro
Solid-Phase Microextraction (SPME)Coupled with GC/MSEffective for preconcentration from complex matrices. nih.gov

Table 3: Analytical Methodologies for this compound

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of (1R)-2-isopropyl-5-methylcyclohexan-1-ol is achieving high stereoselectivity for the desired (1R, 2S, 5R) isomer, as this dictates its characteristic cooling properties. researchgate.netmpg.de Future research is increasingly directed towards green and sustainable chemistry to minimize environmental impact and production costs. researchgate.neteuropa.eu

Key areas of development include:

Biocatalysis and Microbial Biosynthesis : Leveraging enzymes and engineered microorganisms presents a promising sustainable alternative to traditional chemical synthesis. researchgate.net Chemoenzymatic cascades, which combine biological and chemical steps, are being developed to convert citral (B94496) isomers into (-)-menthol. For instance, the use of R-selective ene reductases can overcome the need for costly separation of citral isomers, a limitation in some current industrial processes. The resolution of racemic menthol (B31143) mixtures using enzymes like Candida rugosa lipase (B570770) to selectively hydrolyze menthyl benzoate (B1203000) esters achieves high enantiomeric excess (>99% ee) and offers a powerful alternative to physical separation methods. d-nb.info

Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for higher throughput. A tandem system using scrap catalytic converters for both the Lewis acid-catalyzed cyclization of (+)-citronellal and the subsequent hydrogenation to (-)-menthol has demonstrated high conversion (>99%) and good yield (77%). rsc.org Further research will focus on improving catalyst longevity and selectivity in these systems.

Catalyst Innovation : The development of more efficient and recyclable catalysts is crucial. While industrial processes like Takasago's use highly efficient rhodium-BINAP complexes, the cost and recovery of such homogeneous catalysts remain a challenge. d-nb.infoallfordrugs.com Research into heterogeneous catalysts, such as nickel supported on composite materials or iron oxide nanoparticles on waste-derived ceramic cores, aims to provide more cost-effective and easily separable options. rsc.orgacs.org A significant challenge lies in maintaining high stereoselectivity with these heterogeneous systems. d-nb.info The NEUTRAMENTH project, for example, is exploring single-step, metal-free catalytic systems to transform citronellal (B1669106) into menthol, which would represent a major advance in cost and environmental safety. europa.eu

Table 1: Comparison of Emerging Synthetic Methodologies for (-)-Menthol

MethodologyStarting Material(s)Key AdvantagesKey Challenges & Future ResearchReference(s)
Biocatalytic Cascade Citral IsomersCan use mixed isomers, reducing separation costs; sustainable.Low isolated yields in some initial studies; requires further enzyme evolution and process optimization. researchgate.net,
Enzymatic Resolution Racemic Menthyl BenzoateHigh enantiomeric excess (>99% ee); environmentally benign.Requires an additional resolution step; optimization of enzyme stability and reuse. d-nb.info
Continuous Flow Synthesis (+)-CitronellalHigh conversion; improved process control and safety; potential use of waste materials as catalysts.Optimizing catalyst lifetime and selectivity; scaling up the process. rsc.org
Metal-Free Catalysis CitronellalEliminates risk of heavy metal contamination; potentially lower cost.Achieving high selectivity is still in development; requires discovery of novel organocatalysts. europa.eu

Exploiting Advanced Spectroscopic Techniques for in situ Mechanistic Studies

Understanding the intricate mechanisms of stereoselective synthesis is key to designing better catalysts and reaction conditions. Future research will increasingly rely on advanced spectroscopic techniques for in situ and operando analysis, allowing scientists to observe reactions as they happen.

While techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman spectroscopy have been used to characterize the final crystallized menthol product, their application to study the synthesis process in real-time is a burgeoning field. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in analyzing the stereochemistry of menthol isomers and their conformational dynamics, such as the orientation of the isopropyl group. mpg.de The challenge is to adapt these and other techniques, like synchrotron-based methods, to probe the transient intermediates and catalyst-substrate interactions that govern stereoselectivity during a reaction. nih.gov For example, in situ FTIR or Raman spectroscopy could track the formation of key intermediates in the cyclization of citronellal, providing crucial data to validate and refine mechanistic hypotheses. d-nb.info

Refinement of Computational Models for Predictive Chemistry and Material Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse. For a molecule like this compound, future research will leverage computational models to accelerate the discovery of new synthetic routes and applications.

Predicting Reactivity and Selectivity : Machine learning and quantum mechanical methods, like Density Functional Theory (DFT), can be used to pre-screen catalysts and substrates, predicting which combinations will lead to desired products and high yields. mit.edumit.edu This approach can save significant experimental time and resources by avoiding unpromising reaction pathways. mit.edu For instance, computational models have been developed to predict the site and stereoselectivity of C-H oxidation on menthol derivatives, guiding the synthesis of new functionalized compounds. acs.org

Modeling Complex Systems : Computational models are essential for understanding and predicting the behavior of menthol in complex environments. This includes modeling the solid-liquid equilibria in eutectic systems, such as those formed between l-menthol (B7771125) and thymol (B1683141), which are relevant to the formation of Deep Eutectic Solvents (DESs). acs.orgmdpi.com

Accelerating Property Prediction : New frameworks like MolFCL are being developed to more accurately predict molecular properties based on structure, which can guide the design of novel menthol derivatives with specific characteristics. nih.gov The challenge lies in improving the accuracy of these models, especially for complex, multi-component systems and for predicting subtle differences in the properties of stereoisomers. mit.edumdpi.com

Table 2: Applications of Computational Modeling in Menthol Research

Modeling ApplicationPurposeFuture Direction / ChallengeReference(s)
Catalyst/Substrate Screening Predict reaction outcomes and stereoselectivity before experimentation.Improving accuracy for complex reactions; expanding the diversity of predictable transformations. acs.org, mit.edu
Solid-Liquid Equilibria (SLE) Model phase behavior in eutectic systems (e.g., with thymol) to design new materials like DESs.Developing predictive models for multi-component ternary or quaternary systems; accounting for non-ideal behavior. acs.org, mdpi.com
Molecular Property Prediction Forecast the physicochemical properties of novel, unsynthesized menthol derivatives.Enhancing the model's ability to interpret subtle structural changes and provide interpretable chemical insights. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique properties of this compound make it a valuable molecule for interdisciplinary research. Future work will focus on leveraging its specific stereochemistry and biological activity.

Chemical Biology : As the primary activator of the TRPM8 receptor (the "cold and menthol receptor"), (-)-menthol is a crucial tool for studying sensory biology. mpg.de Future research will involve designing and synthesizing novel menthol derivatives to probe the structure and function of this and other ion channels with greater specificity.

Materials Science : Menthol is a key component in forming Natural Deep Eutectic Solvents (hDESs), which are being explored as green solvents for extractions and as vehicles for pharmaceutical ingredients. mdpi.commdpi.com Research challenges include understanding the relationship between the structure of hDES components (like menthol and thymol) and their physicochemical properties (like viscosity and polarity) to design task-specific solvents. mdpi.commdpi.com

Asymmetric Synthesis : The chiral scaffold of (-)-menthol has long been used as a chiral auxiliary to control the stereochemical outcome of other reactions. researchgate.netacs.org A continuing challenge is to develop new menthol-derived auxiliaries and catalysts that are more efficient and easily recyclable. acs.org

Addressing Stereochemical Control and Functionalization in Complex Systems

Achieving precise control over the three chiral centers in the menthol structure remains a central theme in its synthesis. libretexts.orgd-nb.info Beyond synthesizing the natural product itself, a major future challenge is the selective functionalization of the menthol scaffold to create novel molecules with new properties.

The C-H bonds of the saturated cyclohexane (B81311) ring are generally unreactive, making their selective modification difficult. scripps.edu A significant frontier in organic chemistry is the development of methods for site-selective C-H functionalization. Recent breakthroughs have enabled the "molecular editing" of saturated carbocycles by using specialized ligands that direct a catalyst to a specific C-H bond, even one across the ring from an existing functional group. scripps.edunih.gov Applying these cutting-edge methods to the menthol scaffold could unlock unprecedented opportunities to create a diverse array of new derivatives that are otherwise inaccessible. The challenge lies in adapting these new catalytic systems to the specific steric and electronic environment of the menthol ring and controlling the regioselectivity and stereoselectivity of the functionalization. nih.gov This approach could lead to the development of new pharmaceuticals, agrochemicals, and materials based on the versatile and readily available menthol core. scripps.edu

Q & A

Q. How can (1R)-2-isopropyl-5-methylcyclohexan-1-ol be synthesized with attention to stereochemical control?

  • Methodological Answer : A green oxidation approach using calcium hypochlorite (Ca(OCl)₂) in aqueous media can produce menthol derivatives at multigram scales. This method minimizes hazardous byproducts and leverages the natural monoterpene framework of menthol. For stereochemical control, chiral auxiliaries or enzymatic catalysis (e.g., lipases) may be employed to preserve the (1R,2S,5R) configuration . Alternative routes include hydrogenation of pulegone or resolution of racemic mixtures via diastereomeric salt formation .

Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify axial/equatorial proton environments and coupling constants (e.g., J1,2J_{1,2} and J2,3J_{2,3}) to distinguish stereoisomers. Nuclear Overhauser Effect (NOE) experiments clarify spatial proximity of substituents .
  • X-ray Crystallography : Resolves absolute configuration by analyzing diffraction patterns of single crystals .
  • Computational Chemistry : Density Functional Theory (DFT) calculations predict optimized geometries and compare them with experimental data .

Q. How can impurities or diastereomers be separated during purification?

  • Methodological Answer :
  • Distillation : Fractional distillation under reduced pressure separates enantiomers based on boiling point differences.
  • Chromatography : Chiral stationary phases (e.g., cellulose-based columns) resolve diastereomers. Reverse-phase HPLC with polar mobile phases (e.g., acetonitrile/water) is effective for structurally similar impurities .
  • Crystallization : Selective crystallization using solvents like hexane/ethyl acetate isolates high-purity menthol .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of iridium-catalyzed deoxygenation of tertiary cycloalkanols?

  • Methodological Answer : Iridium complexes (e.g., [Ir(cod)Cl]₂) activate hydroxyl groups via oxidative addition, forming a metal-oxygen bond. Stereoelectronic effects dictate the transition state: bulky ligands (e.g., phosphines) favor axial attack, leading to retention of configuration. Isotopic labeling (e.g., 18^{18}O) and kinetic studies (Eyring plots) validate the proposed mechanism . Computational models (e.g., DFT) further elucidate steric and electronic contributions to enantiomeric excess (ee) .

Q. How do structural modifications of menthol impact its biological activity?

  • Methodological Answer :
  • Pharmacological Assays : Modify the hydroxyl group (e.g., esterification, etherification) and test bioactivity in vitro (e.g., TRPM8 receptor binding for cooling effects). Menthol derivatives like menthone or neomenthol show altered pharmacokinetics due to lipophilicity changes .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with antimicrobial or anti-inflammatory activity. For example, fluorinated analogs exhibit enhanced metabolic stability .

Q. What role does menthol play in asymmetric synthesis as a chiral auxiliary?

  • Methodological Answer : Menthol’s rigid cyclohexane backbone and three chiral centers enable its use in diastereoselective reactions. For example:
  • Chiral Resolutions : Menthol esters (e.g., menthyl chloroformate) resolve racemic amines via diastereomeric crystallization .
  • Chiral Solvents : Menthol-based ionic liquids induce asymmetric induction in Diels-Alder reactions .

Q. How can conflicting stereochemical data from NMR and X-ray studies be resolved?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR identifies conformational equilibria (e.g., chair flipping) that may obscure stereochemical assignments.
  • Synchrotron Crystallography : High-resolution X-ray data (≤ 0.8 Å) resolves disorder in crystal lattices .
  • Cross-Validation : Compare experimental optical rotation ([α]D_D) with calculated values from quantum mechanical models (e.g., Gaussian 16) .

Q. What advanced techniques study menthol’s interactions with indoor surfaces at molecular scales?

  • Methodological Answer :
  • Microspectroscopic Imaging : Raman or AFM-IR spectroscopy maps adsorption/desorption kinetics on materials like cellulose or polymers.
  • Computational Modeling : Molecular dynamics (MD) simulations predict partitioning coefficients between air/surface phases.
  • Oxidation Studies : Expose menthol-coated surfaces to ozone (O₃) and analyze products via GC-MS to assess environmental reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.